molecular formula C12H15BrO2 B13211649 2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine

2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B13211649
M. Wt: 271.15 g/mol
InChI Key: WUSUTNBNLNGIQF-UHFFFAOYSA-N
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Description

2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a bromine atom, two ethyl groups, and two methyl groups attached to a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the benzodioxine ring followed by the introduction of ethyl and methyl groups through alkylation reactions. The final step involves the selective bromination of the compound to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Formation of substituted benzodioxines with various functional groups.

    Oxidation Reactions: Formation of quinones or other oxidized derivatives.

    Reduction Reactions: Formation of hydrogenated benzodioxines.

Scientific Research Applications

2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the benzodioxine ring play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-ethyl-5,8-dimethyl-1,4-benzodioxine: Similar structure but lacks the dihydro component.

    2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxole: Similar structure but with a different ring system.

    2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxane: Similar structure but with a different ring system.

Uniqueness

2-Bromo-2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of the dihydro component, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-3-ethyl-5,8-dimethyl-2H-1,4-benzodioxine

InChI

InChI=1S/C12H15BrO2/c1-4-12(13)7-14-10-8(2)5-6-9(3)11(10)15-12/h5-6H,4,7H2,1-3H3

InChI Key

WUSUTNBNLNGIQF-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=C(C=CC(=C2O1)C)C)Br

Origin of Product

United States

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